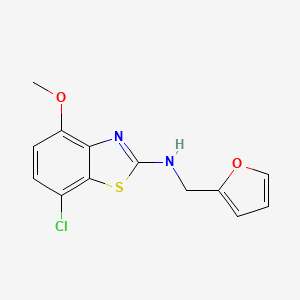![molecular formula C7H5IN2 B1439049 3-Iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 956003-24-0](/img/structure/B1439049.png)
3-Iodo-1H-pyrrolo[2,3-c]pyridine
説明
3-Iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with a molecular weight of 244.03 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . The synthetic methods used for their synthesis often start from a preformed pyrazole or pyridine .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H5IN2 . The InChI code for this compound is 1S/C7H5IN2/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridines are known to undergo various chemical reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学的研究の応用
Functionalization for Agrochemicals and Functional Materials
- Research by Minakata et al. (1992) explored the functionalization of 1H-pyrrolo[2,3-b]pyridine, closely related to 3-Iodo-1H-pyrrolo[2,3-c]pyridine, to create new compounds for potential use in agrochemicals and functional materials. This included the introduction of amino groups and the transformation into podant-type compounds and polyacetylenes with pyrrolo[2,3-b]pyridyl groups as pendants. Some products exhibited high fungicidal activity (Minakata et al., 1992).
Formation and Functionalization of Iodinated Derivatives
- Tber et al. (2015) reported on the formation of various 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines. Their method enables diverse substitutions on the scaffold and subsequent palladium-catalyzed reactions with iodinated derivatives (Tber et al., 2015).
Synthesis and Reactions of Derivatives
- Herbert and Wibberley (1969) investigated various syntheses and reactions of 1H-pyrrolo[2,3-b]pyridines, including iodination and other electrophilic reactions. This study provides insights into the chemical behavior and potential applications of similar structures like this compound (Herbert & Wibberley, 1969).
Palladium-Catalyzed Synthesis
- Desarbre and Mérour (1996) described the synthesis of substituted-3H-pyrrolo[2,3-b]pyridin-3-ones from 2-amino-3-iodopyridine derivatives through palladium carboannulation. This methodology is relevant to the synthesis and functionalization of compounds like this compound (Desarbre & Mérour, 1996).
Biological Activity and Fungicidal Properties
- Minakata et al. (1997) synthesized various 1H-pyrrolo[2,3-b]pyridine derivatives, including those with substituents similar to this compound. They found significant fungicidal activity in some derivatives against Pyricularia oryzae, a rice blast fungus, and established a correlation between activity and ionization potentials (Minakata et al., 1997).
Pyrrolo[2,3-b]pyridine Derivatives in DNA Binding Studies
- Singla et al. (2016) reported the synthesis of pyrrolo[2,3-b]pyridine derivatives and their interaction with calf thymus-DNA, which could be relevant for understanding the biological interactions of similar compounds like this compound (Singla et al., 2016).
Antitumor Activity
- Carbone et al. (2013) synthesized new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, which showed promising results in experimental models of diffuse malignant peritoneal mesothelioma, suggesting potential antitumor applications for similar structures like this compound (Carbone et al., 2013).
Safety and Hazards
作用機序
Target of Action
The primary target of 3-Iodo-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition likely occurs through the compound binding to the kinase domain of the receptors, preventing autophosphorylation and subsequent activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several downstream signaling pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways , which are involved in cell proliferation, survival, and migration. By inhibiting these pathways, the compound can potentially halt the progression of diseases such as cancer where these pathways are often dysregulated .
Result of Action
The inhibition of FGFRs and their downstream signaling pathways by this compound can lead to a decrease in cell proliferation and migration . This could potentially result in the slowing or halting of disease progression in conditions such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C These conditions help maintain the stability of the compound The biological environment, such as the presence of other molecules or pH levels, could also affect the compound’s action and efficacy
特性
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBUTJANQMHZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653282 | |
| Record name | 3-Iodo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956003-24-0 | |
| Record name | 3-Iodo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1438968.png)

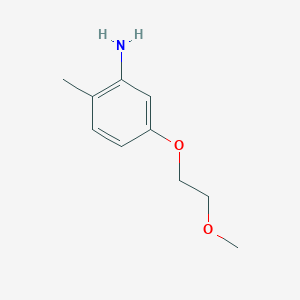
![[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438973.png)
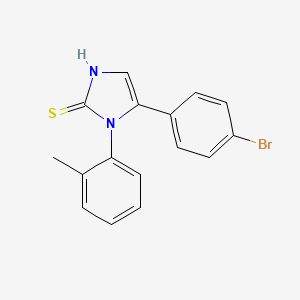
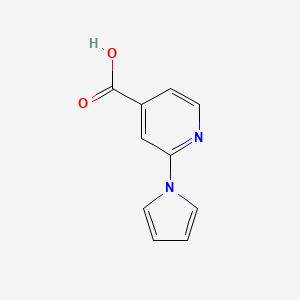
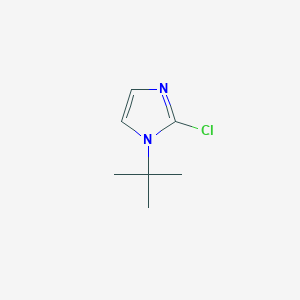


![[2-(Propoxymethyl)phenyl]methanamine](/img/structure/B1438983.png)
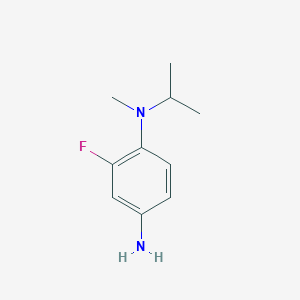
![2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B1438986.png)
